3-[(2,4-dichlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-[(2,4-dichlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. Its unique structure, which includes a benzoxazole core, a dichlorophenyl group, and a piperidinylsulfonyl moiety, contributes to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzoxazole core reacts with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidinylsulfonyl Moiety: The final step involves the sulfonylation of the benzoxazole derivative with piperidine-1-sulfonyl chloride under basic conditions, typically using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2,4-dichlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties for specific applications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways.
Proteins: Interaction with proteins can lead to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
3-[(2,4-dichlorophenyl)carbonyl]-1,3-benzoxazol-2(3H)-one: Lacks the piperidinylsulfonyl moiety, resulting in different chemical and biological properties.
6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one: Lacks the dichlorophenyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of both the dichlorophenyl group and the piperidinylsulfonyl moiety in 3-[(2,4-dichlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16Cl2N2O5S |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
3-(2,4-dichlorobenzoyl)-6-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H16Cl2N2O5S/c20-12-4-6-14(15(21)10-12)18(24)23-16-7-5-13(11-17(16)28-19(23)25)29(26,27)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2 |
InChI Key |
OQZXEURWAYQRTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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